molecular formula C8H9NO3 B1601991 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 20845-22-1

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B1601991
CAS RN: 20845-22-1
M. Wt: 167.16 g/mol
InChI Key: INFQCCFXGFIXCI-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 6-oxo-1,6-dihydro-2-pyridinecarboxylate”. It has a molecular weight of 153.14 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9)" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. The compound has a Log Po/w (iLOGP) of 1.54, indicating its lipophilicity . It is very soluble, with a solubility of 8.99 mg/ml .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is involved in various synthetic and chemical property studies, contributing significantly to organic chemistry and pharmacological research. For instance, it acts as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation processes. These processes demonstrate the compound's versatility in forming complex structures with complete regioselectivity and excellent yields, indicating its value in the development of new chemical entities with potential therapeutic applications (Zhu, Lan, & Kwon, 2003).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural motif of this compound is fundamental in designing inhibitors for various biological targets. A notable application includes the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, showcasing the compound's relevance in addressing metabolic disorders such as type-2 diabetes. The meticulous design and synthesis of these inhibitors highlight the compound's contribution to advancing therapeutic options (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).

Organic Synthesis and Methodology Development

Moreover, this compound plays a significant role in organic synthesis, serving as a precursor for the creation of diverse heterocyclic compounds. Its reactivity and functional group compatibility enable the development of novel synthetic methodologies, facilitating the construction of complex molecular architectures efficiently and selectively. This capability is essential for generating new compounds with potential pharmacological activities, thereby enriching the chemical space explored for drug discovery (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Safety and Hazards

The compound has several hazard statements including H302, H312, H319, H332, and H335. Precautionary measures include P261, P280, and P305+P351+P338 . It is recommended to be stored in a refrigerator .

properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQCCFXGFIXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492224
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20845-22-1
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In Example 22, 0.4006 g (2.611 mmol) of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate and 0.4006 g (2.899 mmol) of potassium carbonate were combined in a 25 mL RBF. 1 mL of DMSO followed by 4 mL (64.25 mmol) of methyl iodide was added and the reaction refluxed for 4 hours. The solvent was removed under reduced pressure and the resulting oil was extracted with hot hexanes (8×25 mL), the extracts were combined and solvent removed to yield a yellow oil. Recrystallization from hexanes yielded the product as white/yellow crystals (0.1245 g, 28.52%). Melting Point: 56-57° C. IR: (Nujol) 3437.61, 1731.13, 1652.94, 1590.77, 1457.45, 1443.48, 1379.43, 1265.53, 1218.08, 1156.78, 1086.06, 900.89, 825.45, 817.06, 765.03, 755.48, 722.85 cm−1. 1H NMR: (500 MHz, CDCl3) 3.67 (s, 3H), 3.91 (s, 3H), 6.71 (dd, J=1.2, 9.1 Hz, 1H), 6.74 (dd, J=1.2, 6.8 Hz, 1H), 7.29 (dd, J=6.7, 9.1 Hz, 1H). 13C NMR: (126 MHz, CDCl3) 33.40, 52.90, 110.42, 124.46, 137.21, 138.21, 162.45, 162.70.
Quantity
0.4006 g
Type
reactant
Reaction Step One
Quantity
0.4006 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
28.52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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